molecular formula C9H6F3N B2800655 3-(2,4,5-Trifluorophenyl)propanenitrile CAS No. 1057676-34-2

3-(2,4,5-Trifluorophenyl)propanenitrile

Cat. No.: B2800655
CAS No.: 1057676-34-2
M. Wt: 185.149
InChI Key: VZKDKCKWEPSHGE-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)propanenitrile is a fluorinated aromatic nitrile characterized by a propanenitrile group (-CH2CH2CN) attached to a 2,4,5-trifluorophenyl ring. Its molecular formula is C9H6F3N, with a molecular weight of 195.15 g/mol. Fluorinated nitriles are valued for their metabolic stability and lipophilicity, which enhance bioavailability in drug design .

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDKCKWEPSHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)propanenitrile typically involves the reaction of 2,4,5-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-(2,4,5-trifluorophenyl)propanoic acid.

    Reduction: Formation of 3-(2,4,5-trifluorophenyl)propanamine.

    Substitution: Formation of various substituted trifluorophenyl derivatives.

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Fluoro[3-(trifluoromethyl)phenyl]acetonitrile (AD599)

  • Molecular Formula : C9H5F4N
  • Functional Group : Acetonitrile (-CH2CN)
  • Substituents : 3-Trifluoromethylphenyl, fluoro
  • Molecular Weight : 209.13 g/mol
  • Key Differences: The shorter acetonitrile chain reduces steric bulk compared to the propanenitrile chain in the target compound.
  • Applications : Likely used in cross-coupling reactions due to its reactivity.

Fluoro(2,4,5-trifluorophenyl)acetic Acid (AD609)

  • Molecular Formula : C8H4F4O2
  • Functional Group : Carboxylic acid (-COOH)
  • Substituents : 2,4,5-Trifluorophenyl, fluoro
  • Molecular Weight : 232.11 g/mol
  • Key Differences :
    • The carboxylic acid group introduces acidity (pKa ~2-3) and higher aqueous solubility, contrasting with the neutral nitrile group.
    • Reduced lipophilicity (predicted LogP ~1.8 vs. ~2.5 for the target compound) limits membrane permeability .
  • Applications : Suitable for ionic interactions in drug formulations.

3-[(4-Acetylphenyl)(methyl)amino]propanenitrile

  • Molecular Formula : C12H14N2O
  • Functional Group: Nitrile, methylamino, acetyl
  • Substituents: 4-Acetylphenyl, methylamino
  • Molecular Weight : 202.25 g/mol
  • Key Differences: The acetyl and methylamino groups enable hydrogen bonding, unlike the purely fluorinated target compound. Lower fluorination reduces metabolic stability but enhances solubility (predicted LogP ~1.2) .
  • Applications : Likely used in peptidomimetics or kinase inhibitors.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Functional Group Substituents Molecular Weight (g/mol) Predicted LogP
3-(2,4,5-Trifluorophenyl)propanenitrile C9H6F3N Nitrile 2,4,5-Trifluorophenyl 195.15 ~2.5
Fluoro[3-(trifluoromethyl)phenyl]acetonitrile (AD599) C9H5F4N Nitrile 3-Trifluoromethylphenyl 209.13 ~3.0
Fluoro(2,4,5-trifluorophenyl)acetic Acid (AD609) C8H4F4O2 Carboxylic acid 2,4,5-Trifluorophenyl 232.11 ~1.8
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C12H14N2O Nitrile, amine 4-Acetylphenyl, methylamino 202.25 ~1.2

Research Findings and Implications

Electronic Effects :

  • The trifluorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, AD599’s trifluoromethyl group enhances electrophilicity, favoring nucleophilic additions .
  • The propanenitrile chain offers flexibility for steric accommodation in catalytic processes compared to AD599’s rigid acetonitrile.

Lipophilicity and Bioavailability :

  • The target compound’s predicted LogP (~2.5) suggests better membrane permeability than AD609 (LogP ~1.8) but lower than AD599 (LogP ~3.0). This positions it as a candidate for central nervous system (CNS) drug delivery .

Synthetic Utility :

  • Fluorinated nitriles like the target compound are intermediates in Suzuki-Miyaura couplings , where the nitrile group stabilizes transition metals. AD609’s carboxylic acid group, however, is more suited for salt formation or conjugation .

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